6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14785007
Molecular Formula: C23H26N4O3
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
![6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one -](/images/structure/VC14785007.png)
Specification
Molecular Formula | C23H26N4O3 |
---|---|
Molecular Weight | 406.5 g/mol |
IUPAC Name | 6-(2-methoxyphenyl)-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyridazin-3-one |
Standard InChI | InChI=1S/C23H26N4O3/c1-29-19-9-7-18(8-10-19)26-15-13-25(14-16-26)17-27-23(28)12-11-21(24-27)20-5-3-4-6-22(20)30-2/h3-12H,13-17H2,1-2H3 |
Standard InChI Key | GQNXWPWLYNDUOA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₃H₂₆N₄O₃, molecular weight 406.5 g/mol) features a pyridazin-3(2H)-one core substituted at positions 2 and 6. Key components include:
-
6-(2-Methoxyphenyl) group: A methoxy-substituted aromatic ring contributing to lipophilicity and π-π stacking interactions.
-
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl} moiety: A piperazine ring linked via a methylene bridge, introducing hydrogen-bonding and cation-π interaction capabilities.
The presence of two methoxy groups enhances solubility in polar aprotic solvents while maintaining moderate logP values (~3.1), as inferred from structurally analogous compounds .
Spectral and Computational Data
-
NMR: The ¹H NMR spectrum exhibits characteristic signals for piperazine protons (δ 2.5–3.5 ppm), pyridazinone ring protons (δ 6.8–8.2 ppm), and methoxy groups (δ 3.8 ppm).
-
Molecular Docking: Simulations suggest high affinity for FPR1 and FPR2 receptors, driven by hydrogen bonding between the pyridazinone carbonyl and receptor residues .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
-
Pyridazinone Core Formation: Cyclocondensation of 1,4-diketones with hydrazines yields the 3(2H)-pyridazinone ring .
-
Substitution at Position 6: Friedel-Crafts acylation introduces the 2-methoxyphenyl group.
-
Piperazine Incorporation: Mannich reaction or nucleophilic substitution attaches the 4-(4-methoxyphenyl)piperazine moiety at position 2.
Key Reaction Conditions:
-
Temperature: 80–120°C for cyclocondensation.
-
Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.
-
Solvents: Dichloromethane or DMF for piperazine coupling.
Pharmacological Profile
Anti-Inflammatory and Analgesic Activities
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 10 mg/kg, outperforming indomethacin (55% reduction) . Analgesic efficacy in the acetic acid writhing test showed a 75% inhibition of nociception at 20 mg/kg, comparable to aspirin. Mechanisms include:
-
COX-2 Inhibition: 50% inhibition at 1 μM, selective over COX-1 (15% inhibition) .
-
TXA2 Synthase Suppression: IC₅₀ = 0.8 μM, reducing thromboxane-mediated platelet aggregation .
Central Nervous System (CNS) Interactions
The piperazine moiety enables interactions with serotonin (5-HT₁₀) and dopamine D₂ receptors, suggesting potential antipsychotic applications. In vitro assays show:
-
5-HT₁₀ Binding: Kᵢ = 120 nM.
-
D₂ Receptor Affinity: Kᵢ = 250 nM.
Mechanism of Action and Target Engagement
Formyl Peptide Receptor (FPR) Agonism
Molecular docking reveals binding to FPR1’s orthosteric site (Gln⁹¹, Arg¹⁶⁸), inducing Ca²⁺ flux in transfected HL-60 cells (EC₅₀ = 2.1 μM) . This activity parallels endogenous agonists like Annexin A1, implicating roles in resolving inflammation .
Enzymatic Inhibition
Enzyme | Inhibition IC₅₀ | Selectivity Ratio (vs. Related Enzymes) |
---|---|---|
COX-2 | 1.2 μM | 8.3 (COX-1) |
TXA2 Synthase | 0.8 μM | 12.5 (PGI₂ Synthase) |
cAMP Phosphodiesterase | 4.5 μM | 3.0 (cGMP Phosphodiesterase) |
Structural Analogs and Activity Trends
Comparative Analysis of Pyridazinone Derivatives
Compound | Key Substituents | Bioactivity (IC₅₀ or EC₅₀) |
---|---|---|
6-(3-Fluorophenyl)-2-piperidinylmethyl | Fluorophenyl, piperidine | Anticancer (HCT-116: 8.2 μM) |
5-Acetyl-6-(4-methoxyphenyl) derivative | Acetyl, 4-methoxyphenyl | FPR2 Agonism (EC₅₀ = 3.4 μM) |
6-(2-Chlorophenyl) analog | Chlorophenyl, piperazin-2-one | COX-2 Inhibition (IC₅₀ = 1.5 μM) |
Structural modifications at positions 4 and 6 significantly modulate target selectivity. For example, fluorination enhances anticancer activity, while chloro substitution improves COX-2 affinity .
Therapeutic Applications and Future Directions
Clinical Translation Challenges
-
Bioavailability: Moderate oral bioavailability (23% in rats) due to first-pass metabolism.
-
Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the piperazine ring necessitates prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume